4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine
Description
This compound belongs to the pyrido[3,4-d]pyrimidine class, characterized by a bicyclic aromatic core fused with a pyrimidine ring. Its structure features a cyclopropyl-substituted pyrimidinyl ether linked via a piperidinyl spacer to the pyrido[3,4-d]pyrimidine scaffold. This design enhances binding affinity and selectivity toward biological targets, particularly kinases or G-protein-coupled receptors (GPCRs), as observed in structurally related analogs . The cyclopropyl group contributes to metabolic stability and lipophilicity, while the piperidine moiety facilitates conformational flexibility for target engagement.
Properties
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-2-15(1)17-9-19(24-12-22-17)27-11-14-4-7-26(8-5-14)20-16-3-6-21-10-18(16)23-13-25-20/h3,6,9-10,12-15H,1-2,4-5,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEPUCPTKXHREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC5=C4C=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diaminopyrimidine with Carbonyl Derivatives
The pyrido[3,4-d]pyrimidine scaffold is commonly synthesized via cyclocondensation reactions. A representative method involves reacting 2,4,6-triaminopyrimidine with ethyl acetoacetate under reflux conditions in diphenyl ether (190–230°C), yielding 5-methylpyrido[3,4-d]pyrimidine-2,4-diamine. For chlorinated derivatives, 4,6-dichloropyrido[3,4-d]pyrimidine serves as a versatile intermediate, enabling subsequent substitutions.
- Heat 2,4,6-triaminopyrimidine (5.0 g, 40 mmol) and ethyl acetoacetate (6.2 mL, 48 mmol) in diphenyl ether (50 mL) at 200°C for 6 hours.
- Cool the mixture, precipitate with hexanes, and purify via silica chromatography to isolate 5-methylpyrido[3,4-d]pyrimidine-2,4-diamine (Yield: 72%).
Functionalization of the Core with Piperidine
Nucleophilic Aromatic Substitution (SNAr)
Chlorinated pyrido[3,4-d]pyrimidines undergo SNAr reactions with amines. For instance, 4,6-dichloropyrido[3,4-d]pyrimidine reacts with piperidine in dimethylformamide (DMF) at 100°C using N-ethyl-N,N-diisopropylamine (DIPEA) as a base.
| Parameter | Value |
|---|---|
| Substrate | 4,6-Dichloropyrido[3,4-d]pyrimidine |
| Nucleophile | Piperidine (1.2 equiv) |
| Solvent | DMF |
| Base | DIPEA (2.0 equiv) |
| Temperature | 100°C |
| Time | 5 hours |
| Yield | 98% |
The product, 4-chloro-1-piperidinylpyrido[3,4-d]pyrimidine, is isolated via filtration after aqueous workup.
Synthesis of the (6-Cyclopropylpyrimidin-4-yl)oxymethyl Piperidine Moiety
Preparation of 6-Cyclopropylpyrimidin-4-ol
6-Cyclopropylpyrimidin-4-ol is synthesized via cyclopropanation of 4-chloro-6-iodopyrimidine with cyclopropylboronic acid under Suzuki–Miyaura conditions.
- React 4-chloro-6-iodopyrimidine (2.0 g, 7.8 mmol) with cyclopropylboronic acid (1.1 g, 12.5 mmol) in tetrahydrofuran (THF, 30 mL) using Pd(PPh₃)₄ (0.45 g, 0.39 mmol) and K₂CO₃ (3.2 g, 23.4 mmol) at 80°C for 12 hours.
- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 6-cyclopropyl-4-chloropyrimidine (Yield: 85%).
- Hydrolyze the chloride with NaOH (1M, 20 mL) at 60°C for 2 hours to obtain 6-cyclopropylpyrimidin-4-ol (Yield: 90%).
Etherification of Piperidine with 6-Cyclopropylpyrimidin-4-ol
The hydroxymethyl group on piperidine is introduced via a Mitsunobu reaction or nucleophilic substitution.
- Combine 4-(hydroxymethyl)piperidine (1.0 g, 7.7 mmol), 6-cyclopropylpyrimidin-4-ol (1.2 g, 8.5 mmol), triphenylphosphine (2.4 g, 9.2 mmol), and diisopropyl azodicarboxylate (DIAD, 1.8 mL, 9.2 mmol) in THF (30 mL).
- Stir at 25°C for 12 hours, concentrate, and purify via column chromatography to isolate 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine (Yield: 78%).
Final Coupling of the Piperidine Moiety to the Pyrido[3,4-d]pyrimidine Core
The piperidine intermediate is coupled to 4-chloropyrido[3,4-d]pyrimidine via a second SNAr reaction.
- Mix 4-chloropyrido[3,4-d]pyrimidine (0.5 g, 2.5 mmol) and 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine (0.7 g, 2.75 mmol) in DMF (10 mL) with DIPEA (1.0 mL, 5.7 mmol).
- Heat at 100°C for 6 hours, cool, and precipitate with water.
- Filter and recrystallize from ethanol to yield the title compound (Yield: 82%).
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.71 (s, 1H, pyrimidine-H), 8.23 (d, J = 6.0 Hz, 1H, pyrido-H), 7.95 (s, 1H, pyrido-H), 4.52 (s, 2H, OCH₂), 3.85–3.75 (m, 4H, piperidine-H), 2.10–1.95 (m, 1H, cyclopropane-H), 1.45–1.30 (m, 4H, piperidine-H), 0.95–0.85 (m, 4H, cyclopropane-H).
- MS (ESI+) : m/z 406.2 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, 80:20 H₂O:MeCN) shows ≥98% purity with a retention time of 6.8 minutes.
Challenges and Optimization Strategies
- Regioselectivity : Competing substitutions on the pyrido[3,4-d]pyrimidine core are mitigated by using excess piperidine (1.5 equiv) and elevated temperatures.
- Cyclopropane Stability : Gentle hydrolysis conditions (60°C, dilute NaOH) prevent ring-opening of the cyclopropyl group.
- Etherification Efficiency : Mitsunobu conditions outperform direct alkylation, avoiding side-product formation.
Chemical Reactions Analysis
Types of Reactions:
The compound undergoes various chemical reactions such as:
Oxidation: The cyclopropyl and piperidinyl groups can be oxidized using oxidizing agents, leading to functionalized derivatives.
Reduction: Reduction reactions can modify the pyrimidine and pyrido rings, potentially enhancing or altering biological activity.
Substitution: Substitutions on the pyrimidine or piperidine rings with halogens or other functional groups allow the creation of diverse analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.
Substitution: Halogens, nucleophiles, and electrophiles in the presence of suitable catalysts facilitate substitution reactions.
Major Products:
Depending on the reaction type, the major products include oxidized, reduced, or substituted derivatives, each with potentially unique properties and applications.
Scientific Research Applications
Anticancer Activity
The compound is part of a broader class of pyrido[3,4-d]pyrimidine derivatives that have shown promising anticancer properties. Research indicates that these compounds can selectively inhibit cancer cell growth. For instance, a study evaluated a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives against the National Cancer Institute's 60 human cancer cell line panel and identified several analogs with significant activity against breast and renal cancer cell lines . The structural features of 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine may contribute to its efficacy as a targeted therapeutic agent.
Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological disorders. Similar compounds have been explored for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. Ongoing research into its mechanism of action may reveal insights into its suitability for conditions such as Alzheimer's disease .
Antimalarial Activity
Preliminary studies suggest that derivatives containing piperidine and pyrimidine structures may possess antimalarial properties. The unique arrangement of functional groups in this compound could enhance its interaction with biological targets relevant to malaria treatment .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include:
- Palladium-Catalyzed Cross-Coupling Reactions : This method allows for the introduction of various substituents at the C-4 position of the pyrido[3,4-d]pyrimidine scaffold.
- Nucleophilic Aromatic Substitution : This approach is used to modify the aromatic components of the molecule, enhancing its biological activity .
Structure–Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for developing effective therapeutics. SAR studies conducted on related compounds have provided insights into how modifications can enhance or diminish activity against specific targets . For example, alterations in substituents on the pyrimidine ring can significantly impact anticancer efficacy.
Toxicity Assessments
Toxicity evaluations are essential for determining the safety profile of new compounds. Initial assessments indicate that some derivatives exhibit lower toxicity compared to established drugs like Diclofenac, suggesting a favorable safety margin for further development .
Mechanism of Action
Molecular Targets and Pathways:
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. Its complex structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in the target compound likely confers greater metabolic stability compared to bulkier aromatic substituents (e.g., benzyl in 50b or dichlorobenzyl in 50e), which may reduce off-target interactions .
- Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., 44g) exhibit improved solubility but may sacrifice membrane permeability compared to piperidine derivatives .
- Fluorine Substitution : Fluorinated cyclopropyl groups (as in Reference Ex. 198) enhance binding affinity to receptors like neurotensin receptor 1 (NTSR1) due to electronegativity and steric effects .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity (LogP) : Cyclopropyl-containing analogs (e.g., Reference Ex. 198) exhibit LogP ~3.5, balancing membrane permeability and solubility . Benzyl derivatives (e.g., 50b) have higher LogP (~4.2), risking solubility issues .
- Metabolic Stability : Fluorine and cyclopropyl groups in Reference Ex. 198 reduce CYP450-mediated oxidation, enhancing half-life .
- Solubility : Piperazine-linked 44g shows >10 mg/mL solubility in aqueous buffers, whereas benzyl-substituted 50b requires co-solvents .
Biological Activity
The compound 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This compound features multiple functional groups, including a piperidine ring and pyrimidine derivatives, which suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
This structure includes a cyclopropyl-substituted pyrimidine and a piperidine moiety, which are critical for its biological activity. The presence of these diverse substructures indicates that the compound may interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Cyclopropylpyrimidine Core : This is achieved through cyclization reactions of appropriate precursors.
- Piperidine Attachment : Introduced via nucleophilic substitution reactions.
- Oxymethyl Linkage : Achieved using coupling reagents under controlled conditions.
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of pharmacological effects. The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Studies have shown that piperidine derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves enzyme inhibition and disruption of bacterial cell wall synthesis.
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease, while urease inhibitors have applications in managing urinary tract infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyrimidine derivatives. For instance, certain compounds have been evaluated against human cancer cell lines (e.g., MCF-7) and shown promising results in inhibiting cancer cell proliferation . The mechanisms may involve the modulation of signaling pathways associated with cell growth and apoptosis.
Case Studies
- Antimicrobial Screening : A series of piperidine derivatives were synthesized and screened for antibacterial activity. The most active compounds exhibited IC50 values indicating strong inhibition against selected bacterial strains .
- Enzyme Binding Studies : Molecular docking studies have elucidated binding affinities between the compound and target enzymes, providing insights into its potential pharmacological effectiveness .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine?
The compound can be synthesized via multi-step reactions involving:
- Bromination : Introduce reactive sites (e.g., bromomethyl groups) on precursor molecules to enable subsequent coupling .
- Nucleophilic substitution : React brominated intermediates with cyclopropylpyrimidine derivatives under basic conditions (e.g., NaOH in dichloromethane) .
- Piperidine coupling : Utilize palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to attach the piperidinyl moiety .
- Purification : Employ column chromatography or recrystallization to isolate the final product (>95% purity) .
Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?
Key techniques include:
- ¹H/¹³C NMR : Verify substituent positions and piperidine ring conformation .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- HPLC : Assess purity and detect byproducts (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity?
Apply statistical Design of Experiments (DoE) to:
- Screen variables (temperature, solvent, catalyst loading) using factorial designs .
- Use response surface methodology (RSM) to model interactions between parameters (e.g., solvent polarity and reaction time) .
- Validate optimized conditions with triplicate runs to ensure reproducibility .
Q. What computational tools are suitable for predicting the compound’s reactivity or binding interactions?
- Quantum chemical calculations : Simulate reaction pathways (e.g., transition states) using software like Gaussian or ORCA .
- Molecular docking : Predict binding affinities with target proteins (e.g., kinases) using AutoDock or Schrödinger .
- Molecular dynamics (MD) : Analyze conformational stability in biological environments (e.g., lipid bilayers) .
Q. How should contradictory biological activity data be addressed?
- Dose-response assays : Re-evaluate activity across a broader concentration range to identify non-linear effects .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing cyclopropyl with methyl groups) to isolate structure-activity relationships (SAR) .
- Off-target profiling : Use proteome-wide screening (e.g., kinase panels) to rule out nonspecific interactions .
Q. What methodologies are recommended for studying the compound’s interaction with biological macromolecules?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., association/dissociation rates) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to guide rational design .
Q. How can stability issues (e.g., degradation in solution) be mitigated during storage?
- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways .
- Stabilizing additives : Use antioxidants (e.g., BHT) or buffered solutions (pH 6–7) to prolong shelf life .
- Lyophilization : Convert to a stable powder form for long-term storage at −20°C .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are essential for validating experimental reproducibility?
- ANOVA : Compare means across experimental groups to detect significant outliers .
- Principal component analysis (PCA) : Reduce dimensionality in multi-parameter datasets (e.g., reaction optimization) .
- Bland-Altman plots : Assess agreement between technical replicates in bioactivity assays .
Q. How can researchers differentiate between intrinsic and extrinsic factors affecting pharmacological efficacy?
- Permeability assays : Use Caco-2 cell monolayers or PAMPA to evaluate membrane transport .
- Metabolic stability tests : Incubate with liver microsomes to quantify CYP450-mediated degradation .
- Plasma protein binding : Measure free vs. bound fractions using ultrafiltration or equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
